Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate typically involves the protection of the hydroxyl group and the carboxyl group. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA) to facilitate the protection reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The Boc-protected hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
Scientific Research Applications
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected hydroxyl group allows for selective reactions, making it a valuable intermediate in the synthesis of biologically active compounds. The piperidine ring structure is crucial for binding to various enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(S)-1-Boc-3-hydroxypiperidine: A piperidine derivative with similar structural features and applications.
Ethyl 3-hydroxypiperidine-3-carboxylate: Another piperidine derivative used in similar synthetic applications.
Uniqueness
Ethyl 1-Boc-3-hydroxypiperidine-2-carboxylate is unique due to its specific Boc-protected hydroxyl group, which provides selective reactivity and stability in various chemical reactions. This makes it a preferred intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
ONDKIQFKYPHHOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.